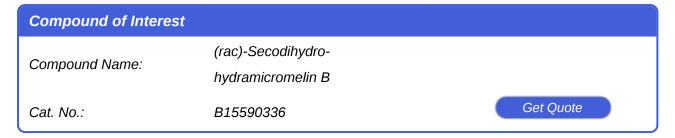


(rac)-Secodihydro-hydramicromelin B: A Technical Overview of Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **(rac)-Secodihydro-hydramicromelin B**. Due to the limited availability of specific experimental literature for this compound, this document combines data aggregated from chemical suppliers with generalized experimental protocols derived from phytochemical studies on its source organism, Equisetum hyemale L.

Core Physicochemical Data

(rac)-Secodihydro-hydramicromelin B is a natural product isolated from the plant Equisetum hyemale L, commonly known as rough horsetail.[1][2] It is commercially available as a solid.[3] The following table summarizes its key physicochemical properties.



Property	Value	Source
CAS Number	1212148-58-7	[1]
Molecular Formula	C15H18O8	[1]
Molecular Weight	326.30 g/mol	[1]
IUPAC Name	3-(5-(3,4-dihydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)-2-hydroxy-4-methoxyphenyl)propanoic acid	[3]
Physical Form	Solid	[3]
Storage Temperature	-20°C to -80°C	[1][3]
InChI Key	BNLUQONOBPMVBG- UHFFFAOYSA-N	[3]
SMILES	O=C(O)CCC=1C=C(C(OC)=C C1O)C2OC(=O)C(O)(C)C2O	[1]

Postulated Experimental Protocols

While a specific protocol for the isolation of **(rac)-Secodihydro-hydramicromelin B** has not been detailed in available scientific literature, a generalized methodology can be inferred from established phytochemical investigation techniques for Equisetum hyemale and other plant materials.[1][4]

Preparation of Plant Material

The initial step involves the collection and preparation of the aerial parts of Equisetum hyemale. The plant material is typically air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for efficient extraction.

Solvent Extraction

Solvent extraction is a primary method for isolating compounds from plant matter.[4] A common approach involves maceration or Soxhlet extraction using a sequence of solvents with increasing polarity.



Maceration Protocol:

- The powdered plant material is submerged in a solvent (e.g., 70% ethanol or methanol) in a sealed container.[1]
- The mixture is agitated periodically and left to stand for a period ranging from several hours to days at room temperature.
- The resulting extract is filtered to remove solid plant debris.
- The process may be repeated with fresh solvent to ensure exhaustive extraction.
- The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of Crude Extract

The crude extract, a complex mixture of phytochemicals, is then subjected to fractionation to separate compounds based on their polarity and solubility.

- Liquid-Liquid Partitioning Protocol:
 - The crude extract is redissolved in a suitable solvent system, typically a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or n-butanol).
 - The mixture is vigorously shaken in a separatory funnel and allowed to separate into aqueous and organic layers.
 - The layers are separated, and the process is repeated with solvents of varying polarities to generate fractions with different chemical profiles.
 - Each fraction is dried and concentrated for further purification.

Chromatographic Purification

The final step to isolate a pure compound involves one or more chromatographic techniques.

Column Chromatography Protocol:

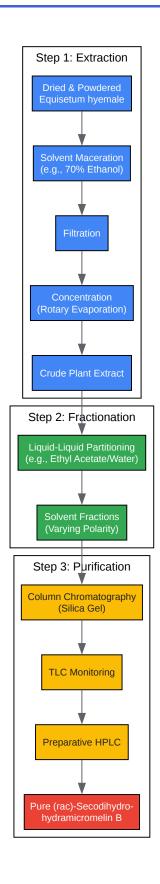


- A glass column is packed with a stationary phase, most commonly silica gel.
- The dried fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
- A mobile phase, consisting of a solvent or a gradient of solvents, is passed through the column.
- Compounds separate based on their differential affinity for the stationary and mobile phases.
- Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC).
- Fractions containing the compound of interest are combined and concentrated.
- Further purification may be achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure **(rac)-Secodihydro-hydramicromelin B**.

Visualized Workflows

The following diagrams illustrate the generalized workflows described in the experimental protocols.





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Caption: Generalized workflow for the isolation of natural products.



As no specific biological activity or signaling pathway for **(rac)-Secodihydro-hydramicromelin B** is documented in the available literature, a corresponding diagram cannot be provided. However, phytochemicals from the genus Hydrangea, which shares a similar naming root, have been noted for various pharmacological properties, including antidiabetic and antimalarial effects, though no direct link to the target compound from Equisetum hyemale can be established.[5][6]

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